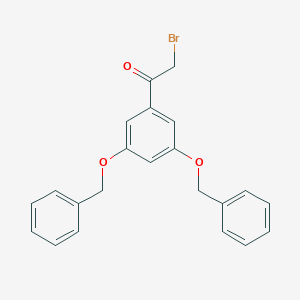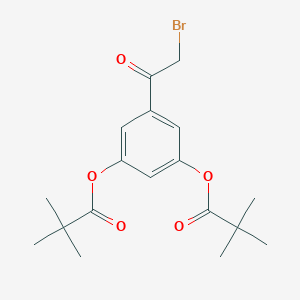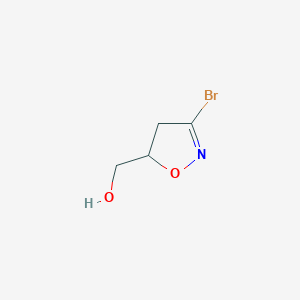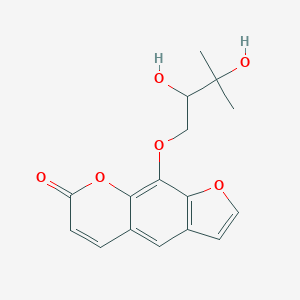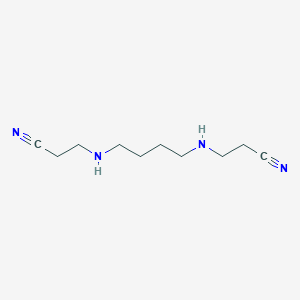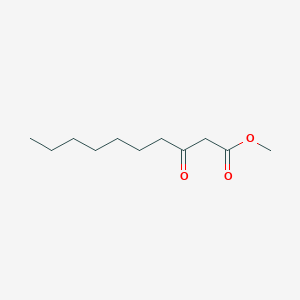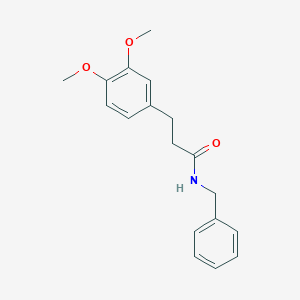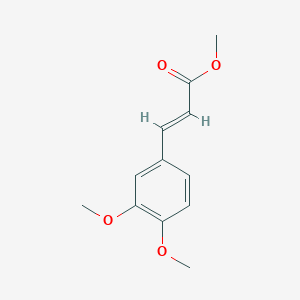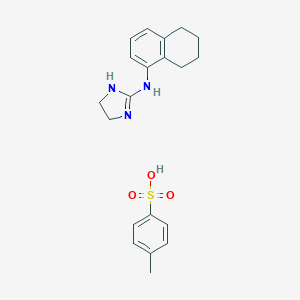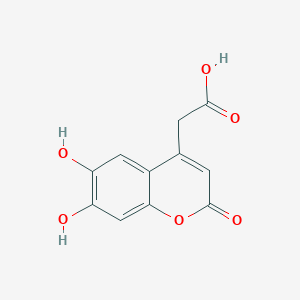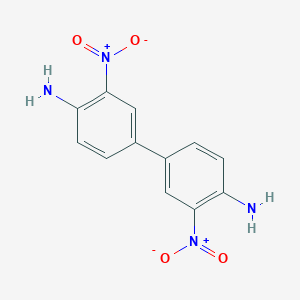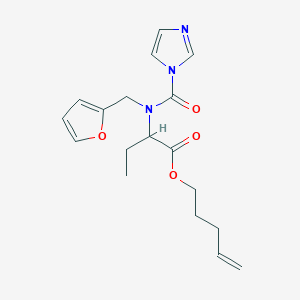
Pefurazoat
Übersicht
Beschreibung
Pent-4-en-1-yl 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoate is a carboxylic ester obtained by formal condensation of the carboxy group of 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoic acid with the hydroxy group of pent-4-en-1-ol. It is a N-acylimidazole, a member of furans, a carboxylic ester and an olefinic compound.
Wissenschaftliche Forschungsanwendungen
Antifungal Eigenschaften
Pefurazoat, auch bekannt als Pent-4-enyl-N-Furfuryl-N-Imidazol-1-ylcarbonyl-DL-Homoalaninat, erwies sich als hochtoxisch gegenüber einer Vielzahl von phytopathogenen Pilzen, einschließlich Ascomyceten, Basidiomyceten und Deuteromyceten . Damit ist es ein starkes Fungizid in der Landwirtschaft.
Hemmung der Sporenkeimung
Obwohl this compound die Sporenkeimung bestimmter Pilze wie Fusarium moniliforme, Cochliobolus miyabeanus und Pyricularia oryzae bei 100 μg/ml kaum hemmt, wurde beobachtet, dass die Keimschläuche behandelter Sporen bei 0,1–1,0 μg/ml geschwollen, abnormal verzweigt und verkürzt waren . Dies deutet auf seine potenzielle Verwendung bei der Kontrolle der Ausbreitung dieser Pilze hin.
Hemmung der Ergosterolbiosynthese
Ergosterol ist ein kritischer Bestandteil von Pilzzellmembranen. Es wurde festgestellt, dass this compound die Biosynthese von Ergosterol in Fusarium moniliforme stark unterdrückt, was zur Anhäufung von 24-Methylen-Dihydrolanosterol, Obtusifoliol und anderen unbekannten Substanzen führt . Dies deutet darauf hin, dass this compound insbesondere die Demethylierung an der C-14-Position von 24-Methylendihydrolanosterol im Sterolbiosyntheseweg hemmt .
Auswirkungen auf die Produktion von gibberellinartigen Substanzen
This compound beeinflusst auch die Produktion von gibberellinartigen Substanzen in der Kulturflüssigkeit von Fusarium moniliforme bei einer niedrigen Konzentration, die die Hemmung des Myzelwachstums kaum beeinflusst . Gibberelline sind Pflanzenhormone, die das Wachstum regulieren und verschiedene Entwicklungsprozesse beeinflussen, darunter die Stängelverlängerung, Keimung, Ruhe, Blüte, Geschlechtsausdruck, Enzyminduktion sowie Blatt- und Fruchtabsenkung.
Bekämpfung von Reis-Krankheiten
Es wurde festgestellt, dass this compound eine gute Kontrolleffektivität bei der Bekämpfung von Reis-Bakanae-Krankheit und Reis-Blattkrankheit hat . Dies sind zwei wichtige Krankheiten, die den Reis-Ertrag erheblich reduzieren können, wodurch this compound ein wichtiges Werkzeug im Reisanbau wird.
Synthese von deuteriertem this compound
Deuteriertes this compound wurde unter Verwendung neuartiger Natriumdispersionen, die durch Einzelelektronentransfer-Reduktionsdeuterierungen vermittelt werden, synthetisiert . Deuterierte Verbindungen werden aufgrund ihrer einzigartigen Eigenschaften häufig in verschiedenen Bereichen eingesetzt, darunter die Arzneimittelentwicklung und Umweltstudien.
Wirkmechanismus
Target of Action
Pefurazoate primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
Pefurazoate acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, pefurazoate disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in turn affects the integrity and function of the cell membrane, thereby inhibiting the growth and reproduction of fungi .
Biochemical Pathways
The primary biochemical pathway affected by pefurazoate is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting sterol 14α-demethylase, pefurazoate prevents the conversion of lanosterol to ergosterol, leading to a disruption in the ergosterol biosynthesis pathway . This disruption can have downstream effects on the function and viability of the fungal cell .
Result of Action
The inhibition of ergosterol biosynthesis by pefurazoate results in a deficiency of ergosterol in the fungal cell membrane . This leads to changes in the membrane’s properties, disrupting its function and structure . As a result, the growth and reproduction of the fungi are inhibited, preventing the spread of fungal diseases .
Biochemische Analyse
Biochemical Properties
Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Cellular Effects
Pefurazoate affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi . The level of activity of Pefurazoate is not affected by temperature .
Molecular Mechanism
Pefurazoate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, Pefurazoate disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, Pefurazoate shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C .
Metabolic Pathways
Pefurazoate is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase . This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.
Eigenschaften
IUPAC Name |
pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYBAGIHOISOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057920 | |
| Record name | Pefurazoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101903-30-4 | |
| Record name | Pefurazoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefurazoate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefurazoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFURAZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


